molecular formula C9H6INO2 B3065416 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 40889-40-5

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B3065416
CAS No.: 40889-40-5
M. Wt: 287.05 g/mol
InChI Key: SDORUMRUSQLRFM-UHFFFAOYSA-N
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Description

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. . The presence of iodine and methyl groups in its structure enhances its reactivity and biological activity, making it a valuable compound for scientific research.

Preparation Methods

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one can be synthesized through several methods. One common synthetic route involves the refluxing of 5-iodoanthranilic acid with acetic anhydride . This reaction results in the formation of the benzoxazinone ring structure. Another method involves the use of iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent under mild conditions . These methods provide high yields and are relatively simple to perform.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one involves its interaction with nucleophiles and enzymes. The compound’s structure allows it to undergo nucleophilic attack, leading to the formation of various derivatives . Its inhibitory activity towards serine proteases is attributed to the nucleophilic attack of the active site serine on the lactone carbon of the benzoxazinone ring . This interaction disrupts the enzyme’s function, making it a potential therapeutic agent.

Properties

IUPAC Name

6-iodo-2-methyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDORUMRUSQLRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358782
Record name 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40889-40-5
Record name 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5-iodobenzoic acid (25.4 g, 96.6 mmol) was added in portions to cold acetic anhydride (100 mL). The suspension was first stirred without cooling, then the resulting thick precipitate was heated at reflux for 1 h (red solution). The product crystallized spontaneously upon cooling. After stirring in ice for 30 min, the crystals were filtered off and washed twice with heptane. The crystals were thoroughly dried at 0.1 mbar/50° C. One obtained 25.1 g (90%) of beige crystals. MS: m/z=287 (M).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Reactant of Route 2
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Reactant of Route 3
Reactant of Route 3
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Reactant of Route 4
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

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